molecular formula C17H16N2O2 B11840581 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 828273-80-9

2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B11840581
CAS No.: 828273-80-9
M. Wt: 280.32 g/mol
InChI Key: ZOAGDXOBZIKXDE-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxy group and the p-tolyl group in the structure of this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.

Example Reaction:

    Starting Materials: 2-aminobenzamide, p-tolualdehyde, and ethanol.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Reaction Conditions: Reflux in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-ethoxy-3-(p-tolyl)quinazolin-4-carboxylic acid.

    Reduction: Formation of 2-ethoxy-3-(p-tolyl)dihydroquinazolin-4(3H)-one.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyquinazolin-4(3H)-one: Lacks the p-tolyl group, which may affect its biological activity.

    3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the ethoxy group, which may influence its chemical properties.

    2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the ethoxy and p-tolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex compounds.

Properties

CAS No.

828273-80-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-ethoxy-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2O2/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3

InChI Key

ZOAGDXOBZIKXDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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